![molecular formula C22H25N3O3S2 B2611788 N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901240-61-7](/img/structure/B2611788.png)
N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The methoxy and methylsulfanyl groups can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step may involve coupling the imidazole derivative with the acetamide moiety using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE: can be compared with other imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents and their arrangement, which may confer unique biological activities or chemical reactivity compared to other imidazole derivatives.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-27-13-12-23-19(26)14-30-22-20(15-4-8-17(28-2)9-5-15)24-21(25-22)16-6-10-18(29-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNEPGVXWFECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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